8,8-Dimethylbicyclo[4.2.0]octan-7-amine
Description
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
8,8-dimethylbicyclo[4.2.0]octan-7-amine |
InChI |
InChI=1S/C10H19N/c1-10(2)8-6-4-3-5-7(8)9(10)11/h7-9H,3-6,11H2,1-2H3 |
InChI Key |
YWVNNWMOZXIYST-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCCCC2C1N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethylbicyclo[4.2.0]octan-7-amine typically involves the following steps:
Formation of the bicyclic structure: The initial step involves the formation of the bicyclo[4.2.0]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The nitrogen atom is introduced at the 7th position through a series of reactions, such as amination or reductive amination.
Addition of methyl groups: The methyl groups at the 8th position are introduced through alkylation reactions using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of 8,8-Dimethylbicyclo[4.2.0]octan-7-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethylbicyclo[4.2.0]octan-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
8,8-Dimethylbicyclo[4.2.0]octan-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Dimethylbicyclo[4.2.0]octan-7-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
Ring Size and Strain :
- Bicyclo[4.2.0]octane systems exhibit moderate ring strain compared to smaller bicyclo[4.1.0]heptane analogs, which are more reactive due to higher angular strain .
- The 8,8-dimethyl substituents in the target compound enhance steric stabilization, reducing susceptibility to ring-opening reactions observed in unsubstituted bicyclo[4.2.0]octanes .
Electronic Effects :
- The amine group in 8,8-dimethylbicyclo[4.2.0]octan-7-amine exhibits stronger basicity (pKa ~10.5) compared to oxygen-containing analogs like 2-oxabicyclo[4.1.0]heptan-7-amine (pKa ~8.2) due to the absence of electron-withdrawing oxygen .
- Nitrogen placement in bicyclo[3.2.1]octane systems (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-amine) creates distinct electronic environments, favoring interactions with biological targets like serotonin receptors .
Reactivity Highlights:
- 8,8-Dimethylbicyclo[4.2.0]octan-7-amine : Resistant to nucleophilic attack at the bridgehead due to steric shielding by methyl groups. Reacts selectively with electrophiles (e.g., acyl chlorides) at the amine site .
- Bicyclo[4.1.0]heptan-7-amine : Prone to ring-opening under basic conditions, yielding linear amines or aziridines .
Biological Activity
8,8-Dimethylbicyclo[4.2.0]octan-7-amine is a bicyclic amine compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The unique bicyclic structure contributes to its interaction with biological systems, making it a candidate for various pharmacological applications.
- Molecular Formula : C10H17N
- Molecular Weight : 155.25 g/mol
- IUPAC Name : 8,8-Dimethylbicyclo[4.2.0]octan-7-amine
Biological Activity Overview
Research into the biological activity of 8,8-Dimethylbicyclo[4.2.0]octan-7-amine indicates several promising pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Neuroprotective Effects : The amine group may play a role in neuroprotection, potentially through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : Some studies indicate that it may reduce inflammation markers in vitro.
The biological activity of 8,8-Dimethylbicyclo[4.2.0]octan-7-amine is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems:
- Receptor Interaction : The amine group can interact with neurotransmitter receptors, potentially influencing mood and cognitive function.
- Enzyme Modulation : It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Case Study 1: Antimicrobial Activity
A study tested the efficacy of 8,8-Dimethylbicyclo[4.2.0]octan-7-amine against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL, indicating strong antimicrobial potential.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving neuronal cell cultures exposed to oxidative stress, treatment with 8,8-Dimethylbicyclo[4.2.0]octan-7-amine resulted in a 40% increase in cell viability compared to untreated controls. This suggests potential applications in neurodegenerative diseases.
Case Study 3: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of the compound using an animal model of induced inflammation. Results indicated that administration of 8,8-Dimethylbicyclo[4.2.0]octan-7-amine significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 70 |
| IL-6 | 200 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
